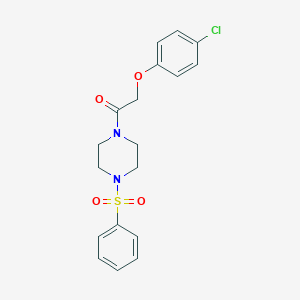![molecular formula C26H37N3O4 B247689 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247689.png)
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP has gained attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and pharmacology.
作用機序
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of various physiological processes, including mood, appetite, and sleep. This compound has also been shown to inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and hallucinogenic effects. This compound has also been shown to increase heart rate and blood pressure, leading to potential cardiovascular effects. This compound has been shown to have a low toxicity profile, making it a potential candidate for further research.
実験室実験の利点と制限
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential therapeutic applications. However, this compound also has several limitations, including its limited solubility in aqueous solutions and its potential for cardiovascular effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine, including the development of more potent and selective compounds that target specific serotonin receptors. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields, including neuroscience and pharmacology. Additionally, the potential cardiovascular effects of this compound need to be further studied to determine its safety profile.
合成法
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylacetonitrile with 2,4,5-trimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with piperazine in the presence of acetic acid. The purity and yield of this compound can be improved through various purification techniques, including recrystallization and column chromatography.
科学的研究の応用
1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. This compound has been shown to have anxiolytic, sedative, and hallucinogenic effects, making it a potential candidate for the treatment of anxiety disorders, insomnia, and depression. This compound has also been studied for its potential use as a research tool in the study of serotonin receptors and their role in various physiological processes.
特性
分子式 |
C26H37N3O4 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C26H37N3O4/c1-30-23-8-6-5-7-22(23)29-15-13-28(14-16-29)21-9-11-27(12-10-21)19-20-17-25(32-3)26(33-4)18-24(20)31-2/h5-8,17-18,21H,9-16,19H2,1-4H3 |
InChIキー |
NZCHENUDQGUJSV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=C(C=C4OC)OC)OC |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=C(C=C4OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
